1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine
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Overview
Description
The compound appears to contain a pyrrolidine ring and an imidazole ring. Pyrrolidine is a five-membered ring with one nitrogen atom . Imidazole is a five-membered ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
Pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The imidazole ring is a key component of many functional molecules .Chemical Reactions Analysis
The reactions involving pyrrolidine and imidazole rings can be quite diverse, depending on the substituents and reaction conditions .Scientific Research Applications
Regioselective Synthesis Applications
Regioselective Synthesis of Pyrrolo[1,2-a]imidazoles and Imidazo[1,2-a]-pyridines : A study by Wang et al. (2015) developed an efficient synthesis method for pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines through regioselective aza-ene additions and cyclic–condensation reactions. This process highlights the compound's utility in creating heterocyclic structures with high regioselectivity and good yields, demonstrating its potential in medicinal chemistry for developing new therapeutic agents (Wang et al., 2015).
Metal-free Synthesis Approaches
Metal-free Three-component, Domino Reaction : Cui et al. (2018) described an efficient metal-free synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This highlights a novel strategy utilizing 1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine for constructing complex molecules, emphasizing its role in facilitating sustainable chemistry practices (Cui et al., 2018).
Catalytic Applications
Copper-mediated C(sp3)–H Amination : Research by Xie et al. (2016) on copper-promoted amination for synthesizing imidazo[1,5-a]pyridines underscores the compound's utility in catalysis. It showcases an innovative approach to forming multiple C–N bonds, which is crucial for constructing complex nitrogen-containing heterocycles, a core component in many pharmaceuticals (Xie et al., 2016).
Antimicrobial Applications
Synthesis and Antimicrobial Screening of Imidazo-[1,2-a]pyridine Derivatives : Desai et al. (2012) conducted a study synthesizing mannich bases derived from imidazo-[1,2-a]pyridines, demonstrating significant antimicrobial activity. This research suggests the potential of this compound derivatives as a basis for developing new antimicrobial agents (Desai et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-16-12-5-4-10(14)8-11(12)15-13(16)9-17-6-2-3-7-17/h4-5,8H,2-3,6-7,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHRHODLKXQDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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